REACTION_CXSMILES
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[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH2:5]([O:7][C:8]([N:10]=[C:11]=[S:12])=[O:9])[CH3:6]>C(OCC)C>[CH2:5]([O:7][C:8]([NH:10][C:11]([NH:4][CH:1]([CH3:3])[CH3:2])=[S:12])=[O:9])[CH3:6]
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Name
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|
Quantity
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7.1 g
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Type
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reactant
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Smiles
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C(C)(C)N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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15.5 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)N=C=S
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction vessel was cooled with an ice-water bath
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Type
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CUSTOM
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Details
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at an ambient room temperature
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Type
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CONCENTRATION
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Details
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the solution was concentrated
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Type
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CUSTOM
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Details
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The crystals were collected
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Type
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FILTRATION
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Details
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by filtering
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Type
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WASH
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Details
|
washing with hexanes
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Name
|
|
Type
|
|
Smiles
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C(C)OC(=O)NC(=S)NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |